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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B608230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-4796, a potent and

orally active small-molecule inhibitor of influenza A virus, in high-throughput screening (HTS)

campaigns for the discovery of novel antiviral agents. JNJ-4796 serves as a valuable tool and

benchmark compound due to its specific mechanism of action, targeting the hemagglutinin

(HA) stem and preventing viral fusion.

Introduction
JNJ-4796 is a synthetic, small-molecule compound that mimics the function of broadly

neutralizing antibodies (bnAbs) such as CR6261.[1][2] It specifically targets the highly

conserved stem region of hemagglutinin (HA) of influenza A group 1 viruses.[3][4] By binding to

a hydrophobic groove at the HA1/HA2 interface, JNJ-4796 stabilizes the pre-fusion

conformation of the HA trimer.[5] This action prevents the low pH-induced conformational

changes necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the

release of the viral genome into the host cell cytoplasm.[1][5]

Identified through a high-throughput screening of approximately 500,000 compounds, JNJ-

4796 has demonstrated broad neutralization activity against various influenza A group 1 strains

and has shown efficacy in mouse models.[3][6][7][8] Its well-defined mechanism and oral

bioavailability make it an excellent reference compound for HTS assays aimed at discovering

new influenza fusion inhibitors.
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Data Presentation
The following table summarizes the in vitro and in vivo antiviral activity of JNJ-4796 against

various influenza A group 1 viruses.

Virus Strain Assay Type Metric Value Reference

H1N1

A/Brisbane/59/20

07

Cell-based

neutralization
EC50 12 nM [1][9]

H1N1

A/California/07/2

009

Cell-based

neutralization
EC50 66 nM [1][9]

H1N1 A/New

Caledonia/20/99

Cell-based

neutralization
EC50 38 nM [1][9]

H1N1 A/Puerto

Rico/8/1934

Cell-based

neutralization
EC50 22 nM [1][9]

H1N1 A/Solomon

Islands/3/2006

Cell-based

neutralization
EC50 13 nM [1][9]

H5N1 A/Hong

Kong/156/97

Cell-based

neutralization
EC50 449 nM [1][9]

H5N1

A/Vietnam/1203/

2004

Cell-based

neutralization
EC50 3.24 µM [1][9]

H1N1 A/Puerto

Rico/8/1934

In vivo (mouse

model)
Survival 100% [1][2][8]

EC50 (Half-maximal effective concentration) values indicate the concentration of JNJ-4796

required to inhibit viral activity by 50%. In vivo survival data is based on oral administration of

10 and 50 mg/kg of JNJ-4796 twice daily for 7 days in mice challenged with a lethal dose of

H1N1 virus.[1][2]
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The diagram below illustrates the influenza A virus entry and fusion pathway, highlighting the

inhibitory action of JNJ-4796.
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Caption: Influenza A virus entry pathway and inhibition by JNJ-4796.

Experimental Protocols
High-Throughput Screening (HTS) Protocol: Competitive
Binding Assay
This protocol is adapted from the AlphaLISA (Amplified Luminescent Proximity Homogeneous

Assay) screen used to identify JNJ-4796.[6] It aims to identify small molecules that displace a

known binder from the HA stem.

Materials:

Recombinant influenza A HA trimer (e.g., from H1N1 or H5N1)

Biotinylated CR6261-mimicking peptide or protein (e.g., HB80.4)

Streptavidin-coated donor beads

Acceptor beads conjugated to an anti-HA antibody (specific to a region outside the stem)

Compound library (in DMSO)

JNJ-4796 (as a positive control)

DMSO (as a negative control)

Assay buffer (e.g., PBS with 0.1% BSA)

384-well white opaque assay plates

Plate reader capable of AlphaLISA detection

Procedure:

Compound Plating: Dispense 50 nL of each compound from the library into the wells of a

384-well plate. Also, plate serial dilutions of JNJ-4796 for the positive control curve and
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DMSO for the negative control.

Reagent Preparation:

Prepare a solution of recombinant HA trimer and biotinylated CR6261-mimic in assay

buffer.

Prepare a suspension of acceptor beads conjugated with the anti-HA antibody.

Prepare a suspension of streptavidin-coated donor beads.

Assay Reaction:

Add 5 µL of the HA/biotinylated-mimic mixture to each well of the assay plate.

Incubate for 30 minutes at room temperature to allow compound binding to HA.

Add 5 µL of the acceptor bead suspension to each well.

Incubate for 60 minutes at room temperature in the dark.

Add 10 µL of the donor bead suspension to each well.

Incubate for 60 minutes at room temperature in the dark.

Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader. The signal

generated is proportional to the amount of biotinylated-mimic bound to the HA protein.

Data Analysis:

Calculate the percentage of inhibition for each compound relative to the DMSO and JNJ-

4796 controls.

Compounds that show significant inhibition (typically >50% or 3 standard deviations from the

mean of the negative controls) are considered primary hits.

Secondary Assay Protocol: HA Conformational Change
Inhibition Assay
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This assay confirms whether hit compounds inhibit the low-pH-induced conformational change

of HA, the mechanism of action of JNJ-4796.[5]

Materials:

Recombinant influenza A HA trimer

Hit compounds and JNJ-4796

Trypsin

pH 7.5 buffer (e.g., PBS)

pH 5.0 buffer (e.g., citrate-phosphate buffer)

SDS-PAGE gels and reagents

Western blot apparatus and reagents

Anti-HA1 antibody

Procedure:

Incubation with Compound: Incubate the recombinant HA trimer with the hit compound or

JNJ-4796 at various concentrations for 30 minutes at room temperature in pH 7.5 buffer.

pH Shift: Lower the pH of the mixture to 5.0 by adding the pH 5.0 buffer and incubate for 15

minutes at 37°C to induce the conformational change. A control sample should be kept at pH

7.5.

Trypsin Digestion: Add trypsin to each sample and incubate for 20 minutes at 37°C. The

post-fusion conformation of HA is susceptible to trypsin digestion, while the pre-fusion form is

resistant.

Analysis:

Stop the reaction by adding a sample buffer and boiling.
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Run the samples on an SDS-PAGE gel.

Perform a Western blot using an anti-HA1 antibody to visualize the HA fragments.

Expected Results:

In the absence of an inhibitor, the HA1 subunit will be digested by trypsin at pH 5.0 but not at

pH 7.5.

In the presence of an effective inhibitor like JNJ-4796, the HA1 subunit will be protected from

trypsin digestion at pH 5.0, indicating that the conformational change was blocked.

Experimental Workflow
The following diagram outlines the logical workflow for a high-throughput screening campaign

to identify novel influenza fusion inhibitors using JNJ-4796 as a reference.
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Caption: HTS workflow for influenza fusion inhibitor discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. JNJ4796 | TargetMol [targetmol.com]

3. Small-molecule acts as broad-band influenza entry blocker - European Biotechnology
Magazine [european-biotechnology.com]

4. JNJ-4796 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

5. An orally active small molecule fusion inhibitor of influenza virus - PMC
[pmc.ncbi.nlm.nih.gov]

6. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-
throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]

7. Scientists discover a potential strategy to treat influenza A | EurekAlert! [eurekalert.org]

8. Scientists discover a potential strategy to treat influenza A | Scripps Research
[scripps.edu]

9. immune-system-research.com [immune-system-research.com]

To cite this document: BenchChem. [Application Notes and Protocols: JNJ-4796 in High-
Throughput Screening for Antivirals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608230#applying-jnj4796-in-high-throughput-
screening-for-antivirals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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